Cas no 77556-30-0 (2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine)
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- STL406723
- AKOS003672155
- 2-(4-bromopyrazol-1-yl)-5-nitropyridine
- 77556-30-0
- AKOS015922475
- 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine
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- MDL: MFCD08236465
- Inchi: 1S/C8H5BrN4O2/c9-6-3-11-12(5-6)8-2-1-7(4-10-8)13(14)15/h1-5H
- InChI Key: GZERSAXEXQDQJD-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC(=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 267.95959Da
- Monoisotopic Mass: 267.95959Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 76.5Ų
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525278-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-nitropyridine |
77556-30-0 | 97% | 1g |
$262 | 2022-06-10 | |
| Chemenu | CM525278-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-nitropyridine |
77556-30-0 | 97% | 5g |
$779 | 2022-06-10 | |
| Ambeed | A668479-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-nitropyridine |
77556-30-0 | 97% | 1g |
$265.0 | 2025-04-17 | |
| Ambeed | A668479-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-nitropyridine |
77556-30-0 | 97% | 5g |
$795.0 | 2025-04-17 |
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine Suppliers
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine
Introduction to 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine (CAS No. 77556-30-0)
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 77556-30-0, has garnered considerable attention due to its role as a key intermediate in the synthesis of various biologically active molecules. The presence of both bromo and nitro functional groups on the pyrazole and pyridine rings, respectively, makes it a valuable building block for further chemical modifications and drug development.
The compound's structure consists of a pyrazole ring substituted at the 4-position with a bromine atom, linked to a pyridine ring that is nitro-substituted at the 5-position. This specific arrangement imparts unique electronic and steric properties, making it an attractive candidate for various synthetic pathways. In recent years, the demand for such heterocyclic compounds has surged, particularly in the development of novel therapeutic agents targeting a wide range of diseases.
One of the most compelling aspects of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is its utility in medicinal chemistry. The bromo group on the pyrazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the creation of libraries of compounds with tailored biological activities. Similarly, the nitro group on the pyridine ring can be reduced to an amine, providing another avenue for structural diversification.
Recent studies have highlighted the potential of this compound in the development of anticancer agents. Researchers have demonstrated that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine can exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. For instance, modifications to the pyridine ring have led to compounds that show potent activity against tyrosine kinases, which are critical targets in oncology. The ability to fine-tune the electronic properties of these molecules through strategic functionalization has opened new avenues for developing more effective chemotherapeutic strategies.
The compound also finds applications in materials science and organic electronics. Its conjugated system and electron-withdrawing groups make it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. By leveraging its ability to participate in π-stacking interactions, researchers have been able to design materials with enhanced charge transport properties. These advancements are particularly relevant in the context of sustainable energy solutions, where efficient light-emitting materials are essential for next-generation display technologies.
In addition to its pharmaceutical and materials science applications, 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine has been explored in agrochemical research. Derivatives of this compound have shown potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. The structural features that make this compound useful in drug development also contribute to its efficacy as an agrochemical agent, highlighting its broad utility across multiple domains.
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route begins with the bromination of a pyrazole derivative followed by nitration of the resulting product. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromo substituent directly onto an appropriately substituted pyrazole ring. These synthetic strategies underscore the compound's accessibility and flexibility as a building block for further chemical innovation.
The growing interest in heterocyclic compounds like 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is reflected in the increasing number of publications and patents related to their synthesis and applications. Academic researchers and industrial chemists alike are exploring new ways to harness the potential of these molecules for addressing unmet medical needs and developing advanced materials. As our understanding of their chemistry evolves, so too does their significance in modern science.
In conclusion, 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine (CAS No. 77556-30-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials. As ongoing research continues to uncover new possibilities for this molecule, its importance is likely to grow even further in the coming years.
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